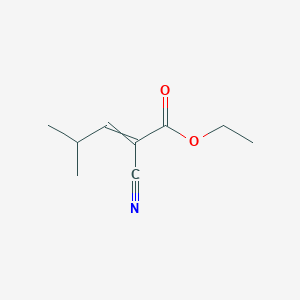
2,2,2-Trifluoroethyl 3-isopropylphenylcarbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl 3-isopropylphenylcarbamate, also known as TIPC, is a trifluoromethylphenylcarbamate derivative that is widely used in scientific research applications. It is a colorless and odorless crystalline solid that is soluble in water, alcohol, and other organic solvents. TIPC has a wide range of applications, including as a reagent for the synthesis of other compounds and as a tool for studying the biochemical and physiological effects of various substances.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl 3-isopropylphenylcarbamate is widely used in scientific research applications, such as in the synthesis of other compounds and as a tool for studying the biochemical and physiological effects of various substances. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug metabolism. This compound has also been used to study the structure and function of proteins and other biologically active molecules, as well as to identify new drug targets.
Mecanismo De Acción
2,2,2-Trifluoroethyl 3-isopropylphenylcarbamate acts as an inhibitor of enzymes, such as those involved in the metabolism of drugs and other biologically active molecules. It binds to the active site of the enzyme and prevents the substrate from binding and reacting. This inhibition of enzyme activity can lead to changes in the biochemical and physiological effects of the substances being studied.
Biochemical and Physiological Effects
This compound has been used in studies of enzyme inhibition, protein-protein interactions, and drug metabolism. Inhibition of enzyme activity can lead to changes in the biochemical and physiological effects of the substances being studied. For example, this compound has been used to study the effects of drugs on the human body, such as the cardiovascular, respiratory, and central nervous systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 2,2,2-Trifluoroethyl 3-isopropylphenylcarbamate in laboratory experiments are its low toxicity, solubility in a variety of solvents, and its ability to inhibit enzymes. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable in water and can degrade over time, and it can also be toxic if ingested.
Direcciones Futuras
The use of 2,2,2-Trifluoroethyl 3-isopropylphenylcarbamate in scientific research is expected to continue to grow as more applications are developed and new discoveries are made. Some potential future directions for this compound include the study of drug-drug interactions, the development of new drugs, and the study of protein-protein interactions. Additionally, this compound could be used in studies of the mechanisms of disease and the development of new treatments. Finally, this compound could be used to study the structure and function of proteins and other biologically active molecules, as well as to identify new drug targets.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(3-propan-2-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-8(2)9-4-3-5-10(6-9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOULLDTXBVJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197803 | |
| Record name | 2,2,2-Trifluoroethyl N-[3-(1-methylethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087788-76-8 | |
| Record name | 2,2,2-Trifluoroethyl N-[3-(1-methylethyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-[3-(1-methylethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)


![2-chloro-N-{[4-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1452544.png)
![Ethyl benzo[b]thiophene-7-carboxylate](/img/structure/B1452547.png)
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)





![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)